3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione
Overview
Description
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione is 303.15829154 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Pharmacokinetics
A study focusing on the metabolism and disposition of BMS-690514, a compound structurally similar to the one , reveals the process of absorption, metabolism, and excretion in humans. The study found that the compound is rapidly absorbed and extensively metabolized via multiple metabolic pathways, with significant excretion through both feces and urine. This insight is crucial for understanding the pharmacokinetics of similar compounds in drug development processes (Christopher et al., 2010).
Receptor Binding and Neuropharmacology
Research on 5-Hydroxytryptamine1A (5-HT1A) receptor occupancy by novel antagonists provides insights into the interaction of similar compounds with serotonin receptors. These findings are essential for developing new treatments for anxiety and mood disorders, highlighting the compound's potential therapeutic applications (Rabiner et al., 2002).
Imaging and Diagnostic Applications
The use of specific ligands for positron emission tomography (PET) imaging demonstrates the potential of related compounds in the non-invasive delineation of neurological conditions. For example, studies on [18F]MPPF PET imaging for localizing epileptogenic zones in temporal lobe epilepsies indicate the significant role such compounds can play in enhancing diagnostic accuracy and patient management in epilepsy (Didelot et al., 2010).
Oncology and Cancer Research
In oncology, novel radiopharmaceuticals for measuring specific enzyme levels by PET, such as [18F]DASA-23 for pyruvate kinase M2 in glioma, highlight the utility of compounds with similar structures in cancer diagnosis and treatment monitoring. This research underscores the importance of targeted imaging agents in identifying and quantifying metabolic aberrations in cancer cells, offering a pathway to more personalized cancer therapies (Patel et al., 2019).
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17-15(20)11-14(16(17)21)19-9-7-18(8-10-19)12-3-5-13(22-2)6-4-12/h3-6,14H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJJQBKFWULGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.